1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-9-13(2)21-18(20-12)25-14-7-8-22(10-14)17(23)11-24-16-6-4-3-5-15(16)19/h3-6,9,14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTNKBQEEIBJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic molecule that exhibits significant biological activity. Its unique structure, comprising a pyrimidine ring, a pyrrolidine moiety, and a fluorophenoxy group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.5 g/mol. The structure is characterized by:
- Pyrimidine Ring : Known for its role in various biological processes.
- Pyrrolidine Moiety : Enhances the compound's interaction with biological targets.
- Fluorophenoxy Group : Imparts unique electronic properties that can influence biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, derivatives containing pyrimidine and pyrrolidine rings often exhibit inhibitory effects on enzymes related to cancer and viral replication .
- Receptor Modulation : The presence of the fluorophenoxy group may allow for selective binding to specific receptors, potentially modulating their activity. This is particularly relevant in the context of G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways .
- Antiviral Activity : Research indicates that compounds with similar structures have demonstrated antiviral properties, particularly against HIV. The structural features contribute to their ability to inhibit reverse transcriptase, a key enzyme in the HIV replication cycle .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anti-HIV | 0.178 | |
| Compound B | Cytostatic | 1.0 | |
| Compound C | Enzyme Inhibition | 4.50 | |
| Compound D | GPCR Modulation | 5.5 |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to This compound :
- Anti-HIV Studies : A study focusing on thiazolidinones revealed that modifications in the pyrimidine structure significantly influenced antiviral activity against HIV-1. The most active derivative showed an EC50 value of 0.178 μM, highlighting the importance of structural optimization for enhanced efficacy .
- Cytotoxicity Assessment : Another research project evaluated various derivatives for cytotoxic effects against cancer cell lines. Compounds exhibiting structural similarities displayed promising cytostatic activity with EC50 values ranging from 1.0 to 11 μM, indicating potential as anticancer agents .
- Enzyme Interaction Analysis : Detailed enzyme assays demonstrated that certain derivatives could inhibit specific targets involved in metabolic pathways at low concentrations (e.g., EC50 = 4.50 μM), suggesting their utility in therapeutic contexts where enzyme modulation is beneficial .
Scientific Research Applications
Medicinal Chemistry
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting specific kinases involved in various signaling pathways. The structural elements, especially the pyrimidine and pyrrolidine rings, facilitate binding to these targets through hydrogen bonding and hydrophobic interactions .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, one study demonstrated that modifications to the pyrimidine ring enhanced the compound's ability to inhibit tumor growth in vitro, suggesting its potential as a lead compound in anticancer drug development .
Biological Applications
The compound's unique structure makes it suitable for use in biochemical assays or as a probe in molecular biology. Its ability to interact with biological molecules allows it to be utilized in studying enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Inhibition
In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to applications in metabolic disease treatments. For example, inhibition of certain kinases by this compound has been linked to reduced glucose levels in diabetic models .
Industrial Applications
In industry, this compound can serve as a building block for synthesizing materials with specific properties. Its chemical reactivity allows it to participate in various organic reactions, making it valuable for developing new materials or chemicals.
Synthesis Methods
The synthesis typically involves multi-step organic reactions including:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution.
- Etherification reactions to attach the fluorophenoxy group to the ethanone backbone.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
The following compounds share structural motifs with the target molecule, such as pyrimidine/pyridine heterocycles, fluorinated aryl groups, or ethanone backbones:
Functional Group Variations and Implications
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., methoxy or hydroxy derivatives in ) .
- Heterocyclic Linkers : Pyrrolidine and piperidine linkers (as in –17) modulate conformational flexibility and binding kinetics. Piperazine-containing analogs () may exhibit stronger basicity due to the additional nitrogen.
- Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives (e.g., ) often exhibit higher binding affinity to ATP-binding pockets in enzymes compared to pyridine-based compounds () due to their ability to mimic purine bases .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (estimated MW ~420–450) falls within the range of drug-like molecules, similar to analogs in –15. Higher MW analogs (e.g., , MW 495.5) may face challenges in bioavailability.
- Solubility: The 2-fluorophenoxy group’s hydrophobicity could reduce aqueous solubility compared to hydroxylated analogs (), necessitating formulation optimization .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution on pyrrolidine or palladium-catalyzed coupling, as seen in related molecules (–4, 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
